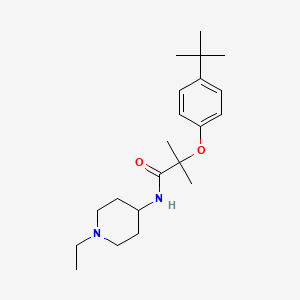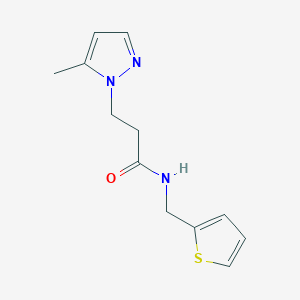
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, also known as AZI, is a chemical compound that has been used extensively in scientific research. It is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields.
Wirkmechanismus
The mechanism of action of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is not fully understood. However, it is believed that ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate acts as an electrophile, reacting with different nucleophiles, including amines, thiols, and alcohols. This reaction leads to the formation of covalent bonds between ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate and the nucleophile, resulting in the modification of the nucleophile.
Biochemical and Physiological Effects:
ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been found to have different biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of different bacteria and fungi. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have antitumor properties, inhibiting the growth of different cancer cells. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been shown to have anti-inflammatory properties, reducing the production of different inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in lab experiments is its highly reactive nature, which allows for the modification of different nucleophiles. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the main limitations of using ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is its toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research. One potential direction is the development of new synthetic routes for ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, which may lead to the synthesis of new compounds with different properties. Additionally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used as a tool for the modification of different biomolecules, including proteins and nucleic acids. Finally, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate may be used in the development of new materials, including polymers and hydrogels.
Conclusion:
In conclusion, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate is a highly reactive molecule that has been found to have a wide range of applications in different scientific fields. It is relatively easy to synthesize and has been used as a precursor for the synthesis of different compounds. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has also been found to have different biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. While ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has several advantages for lab experiments, its toxicity may limit its use in certain experiments. Finally, there are several future directions for the use of ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate in scientific research, including the development of new synthetic routes, the modification of biomolecules, and the development of new materials.
Synthesemethoden
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate can be synthesized through a multistep process that involves the reaction of ethyl 2-bromo-2-methylacetoacetate with sodium azide, followed by the reaction of the resulting compound with ethyl chloroformate. The final product, ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate, is obtained through a cyclization reaction of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used extensively in scientific research due to its highly reactive nature. It has been found to have a wide range of applications in different scientific fields, including medicinal chemistry, biochemistry, and materials science. ethyl 1-(3-methoxy-3-oxopropyl)-2-aziridinecarboxylate has been used as a precursor for the synthesis of different compounds, including amino acids, peptides, and heterocycles. It has also been used as a cross-linking agent for the preparation of polymer networks.
Eigenschaften
IUPAC Name |
ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-14-9(12)7-6-10(7)5-4-8(11)13-2/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCPRFKOGPZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN1CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-methoxy-3-oxopropyl)aziridine-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,14-bis(3-methylphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.0~2,10~.0~3,7~.0~12,16~]octadeca-9,17-diene-4,6,13,15-tetrone](/img/structure/B5206914.png)

![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5206927.png)
![ethyl 4-(4,4,7,8-tetramethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate](/img/structure/B5206935.png)
![1-(2-fluoro-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5206949.png)


![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![2-(3-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B5206994.png)


![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)